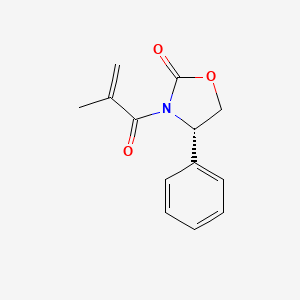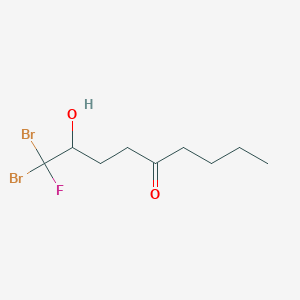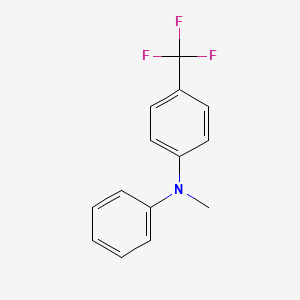
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)-: is an organic compound with the molecular formula C14H12F3N . It is a derivative of benzenamine, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and the benzene ring is substituted with a trifluoromethyl group at the para position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves the amination of 4-(trifluoromethyl)nitrobenzene. The nitro group is first reduced to an amine group, followed by N-methylation and N-phenylation reactions.
Reductive Amination: Another method involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with N-methyl-N-phenylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Benzenamine, N-methyl-N-phenyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-(trifluoromethyl)-
- Benzenamine, N-phenyl-4-(trifluoromethyl)-
Comparison:
- Benzenamine, N-methyl-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a phenyl group on the nitrogen atom, which imparts distinct chemical and physical properties.
- The trifluoromethyl group significantly increases the compound’s electron-withdrawing capability, affecting its reactivity and stability compared to similar compounds without this group.
Propiedades
Número CAS |
189065-46-1 |
|---|---|
Fórmula molecular |
C14H12F3N |
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
N-methyl-N-phenyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3N/c1-18(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(15,16)17/h2-10H,1H3 |
Clave InChI |
JCWHMWSLNGOABR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


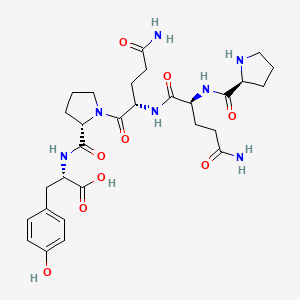

![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
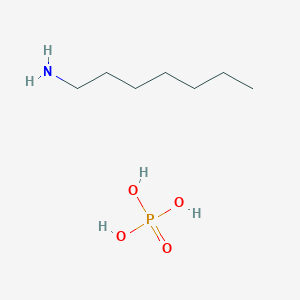
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
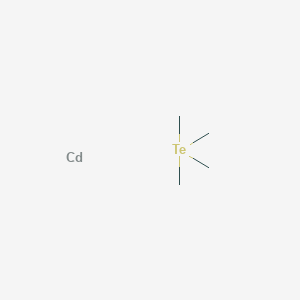
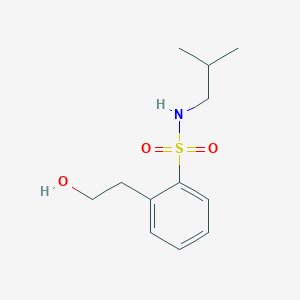
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)
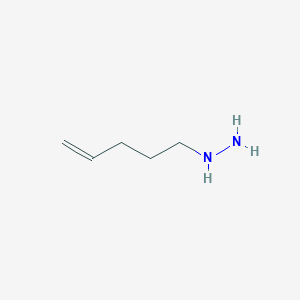
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
